2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one
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Overview
Description
2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one is a complex organic molecule with a variety of potential applications in scientific research. Its unique structure includes a benzyloxy group, a trifluoromethyl-substituted pyridine ring, and an octahydropyrrolo[3,4-b]pyrrole ring system, making it an interesting subject for chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one involves several steps, typically starting with the formation of the octahydropyrrolo[3,4-b]pyrrole core This core is usually synthesized through a series of cyclization reactions involving appropriate precursors The trifluoromethylpyridine moiety is introduced through a nucleophilic aromatic substitution reaction
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the above synthetic routes for scalability. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Proper handling and disposal of reagents and byproducts are also crucial to ensure environmental and worker safety.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one can undergo several types of chemical reactions:
Oxidation: : Oxidative cleavage of the benzyloxy group.
Reduction: : Reduction of the pyridine ring to a piperidine ring.
Substitution: : Halogenation of the pyridine ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Employing hydrogenation catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: : Using halogenating agents like N-bromosuccinimide (NBS) or chlorine gas.
Major Products
Oxidation: : Formation of benzaldehyde derivatives.
Reduction: : Conversion to a more saturated nitrogen-containing ring system.
Substitution: : Introduction of halogen atoms into the pyridine ring.
Scientific Research Applications
2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: : Studied for its possible pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials with unique properties due to its complex structure.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to cross cellular membranes more efficiently. Once inside the cell, it may interact with enzymes, receptors, or DNA, affecting various biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Compared to similar compounds, 2-(benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one stands out due to its unique combination of functional groups and ring systems. Similar compounds include:
1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one: : Lacks the benzyloxy group.
2-(benzyloxy)-1-{5-[5-(methyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one: : Has a methyl instead of a trifluoromethyl group on the pyridine ring.
Properties
IUPAC Name |
2-phenylmethoxy-1-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c22-21(23,24)17-6-7-19(25-10-17)26-11-16-8-9-27(18(16)12-26)20(28)14-29-13-15-4-2-1-3-5-15/h1-7,10,16,18H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODJPKCEOOQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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